molecular formula C13H18ClF3N2O B1425948 (R)-5,5,5-trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride CAS No. 1146699-61-7

(R)-5,5,5-trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride

Cat. No. B1425948
M. Wt: 310.74 g/mol
InChI Key: UTBXDGYFBQOTLF-FOKYBFFNSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Unfortunately, the specific molecular structure analysis for “®-5,5,5-trifluoro-2-((®-1-phenylethyl)amino)pentanamide hydrochloride” is not available in the search results .

Scientific Research Applications

  • Enantiomeric Excess Determination in α-Amino Acids : The compound has been utilized in the enantiomeric excess determination of α-amino acids using 19F NMR spectroscopy. This application is significant in the synthesis and resolution of related complexes (Levrat, Stoeckli-Evans, & Engel, 2002).

  • Synthesis of Enantiopure Derivatives : It has been used in the one-pot synthesis of enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives. This method is noted for its convenience and efficiency in amide formation (Li, Shang, Cheng, & Zhao, 2013).

  • Study of Macrocyclic Peptides : The compound is involved in the study of macrocyclic peptides, where its differentiations of various (R)- and (S)- ammonium and α-amino acid ester salts are examined (Miyake, Kojima, Yamashita, & Ohsuka, 1993).

  • Investigation in Progestins and Antiprogestins : Research has been conducted on its relation to nonsteroidal progestins and antiprogestins, especially in the context of the progesterone and androgen receptors (Dukes, Furr, Hughes, Tucker, & Woodburn, 2000).

  • Synthesis of Chiral Compounds : The compound is used in the synthesis of chiral compounds like N-methyl'-(1-phenylethyl)-substituted anthranilamides (Fei, Neda, Thönnessen, Jones, & Schmutzler, 1997).

  • Development of Novel Dipeptide Mimetics : It has been synthesized and characterized in the context of novel dipeptide mimetics with hydantoin moiety, highlighting its versatility in peptide mimicry (Todorov & Naydenova, 2010).

  • Anticonvulsant Applications : Studies have been conducted on DL-Fluorobenzenamides derivatives, including this compound, for their anticonvulsant activities (Meza-Toledo et al., 2008).

Safety And Hazards

The safety and hazards of a compound are crucial for handling and usage. Unfortunately, the specific safety data sheet for “®-5,5,5-trifluoro-2-((®-1-phenylethyl)amino)pentanamide hydrochloride” is not available in the search results .

properties

IUPAC Name

(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]pentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O.ClH/c1-9(10-5-3-2-4-6-10)18-11(12(17)19)7-8-13(14,15)16;/h2-6,9,11,18H,7-8H2,1H3,(H2,17,19);1H/t9-,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBXDGYFBQOTLF-FOKYBFFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(CCC(F)(F)F)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@H](CCC(F)(F)F)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5,5,5-trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-5,5,5-trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride
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(R)-5,5,5-trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride
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(R)-5,5,5-trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride
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(R)-5,5,5-trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride
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(R)-5,5,5-trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride

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